(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone

Catalog No.
S964062
CAS No.
131984-21-9
M.F
C14H15ClO
M. Wt
234.723
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclo...

CAS Number

131984-21-9

Product Name

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2,2-dimethylcyclopentan-1-one

Molecular Formula

C14H15ClO

Molecular Weight

234.723

InChI

InChI=1S/C14H15ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

DHZKFHRKOKWCKA-UHFFFAOYSA-N

SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1=O)C

Synonyms

(E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone
  • Potential applications based on structure

    The presence of the alpha,beta-unsaturated ketone moiety ((C=C)-C=O) suggests potential for (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone to participate in Michael addition reactions, a common organic reaction used in synthesis []. The chlorophenyl group could also influence the compound's reactivity and potential applications in medicinal chemistry.

  • Search for further information

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is a chemical compound characterized by a cyclopentanone structure with a chlorophenyl group and an alpha,beta-unsaturated ketone moiety. Its molecular formula is C14H17ClOC_{14}H_{17}ClO and it has a molecular weight of approximately 242.74 g/mol. The compound features a double bond between the carbon atoms adjacent to the carbonyl group, which contributes to its reactivity in various

  • Michael Addition: This compound can participate in Michael addition reactions due to its unsaturation, allowing it to act as an electrophile.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to various derivatives.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols or other derivatives under appropriate conditions.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry applications .

While specific biological activity data for (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is limited, compounds with similar structures often exhibit significant biological properties. The chlorophenyl moiety may enhance its pharmacological profile, potentially providing antifungal or antibacterial activities. Additionally, as an intermediate in the synthesis of metconazole, a known fungicide, this compound may share similar biological activities related to plant protection .

Several methods have been developed for synthesizing (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone:

  • Base-Catalyzed Condensation: This method involves reacting methyl or ethyl esters of cyclopentanecarboxylic acids with sodium hydride and methyl halide, followed by hydrolysis to yield the desired ketone .
  • Direct Synthesis from Precursor Compounds: Starting from 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate, the compound can be synthesized through a series of reactions involving sodium hydride and subsequent hydrolysis .
  • Alternative Synthetic Routes: Other synthetic approaches may include variations of these methods or the use of different starting materials that lead to similar structural outcomes.

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone serves as an important intermediate in the synthesis of metconazole, which is widely used as a fungicide in agriculture. Its unique structural features also suggest potential applications in medicinal chemistry for developing new therapeutic agents targeting fungal infections or other diseases .

Interaction studies involving (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone are essential for understanding its biological behavior and potential therapeutic applications. Research into its interactions with biological targets could reveal insights into:

  • Mechanisms of Action: Understanding how this compound interacts at the molecular level with enzymes or receptors.
  • Synergistic Effects: Investigating whether this compound enhances or modifies the activity of other pharmacologically active compounds.

Such studies would contribute significantly to its development as a therapeutic agent.

Several compounds share structural similarities with (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
MetconazoleContains similar chlorophenyl and cyclopentanone structuresKnown antifungal agent
5-(Chlorophenyl)-3-methyl-2-cyclopenten-1-oneCyclopentenone structureDifferent reactivity due to cyclopentene
5-(Bromophenyl)-2,2-dimethylcyclopentanoneBromine substituent instead of chlorinePotentially different biological activities

These compounds illustrate how variations in substituents and structural features can lead to diverse chemical behaviors and biological activities, highlighting the uniqueness of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone within this class of compounds .

(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone represents an important cyclopentanone derivative with a distinctive structural profile featuring a 4-chlorophenyl group connected via a methylene bridge to a dimethyl-substituted cyclopentanone ring [7] [10]. The synthesis of this compound has been approached through various methodologies, each offering specific advantages in terms of yield, stereoselectivity, and scalability [10] [27]. This article explores the diverse synthetic routes and optimization strategies for producing this compound with high efficiency and stereochemical control [27].

Friedel-Crafts Acylation Approaches for Cyclopentanone Derivatives

Friedel-Crafts acylation represents a fundamental approach for introducing acyl groups to aromatic rings, serving as a key step in the synthesis of cyclopentanone derivatives including (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [12]. This reaction typically employs Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to facilitate the electrophilic attack on the aromatic ring [12] [9]. In the context of synthesizing the target compound, the Friedel-Crafts methodology can be applied to introduce the cyclopentanone moiety to the 4-chlorophenyl group [7] [9].

The mechanism of Friedel-Crafts acylation for cyclopentanone derivatives proceeds through several key steps [12]. Initially, the Lewis acid catalyst forms a complex with the acyl halide, generating a highly electrophilic acylium ion [12]. This electrophile then attacks the aromatic ring of the 4-chlorophenyl substrate, forming a cyclohexadienyl cation intermediate [12] [8]. Subsequent deprotonation restores aromaticity, yielding the acylated product that serves as a precursor for further transformations toward the target compound [12].

Research findings have demonstrated that the choice of Lewis acid catalyst significantly impacts the efficiency of the Friedel-Crafts acylation step [19]. Comparative studies have shown that aluminum chloride typically provides higher yields compared to other Lewis acids when working with chlorophenyl substrates [19]. The following table summarizes the performance of various Lewis acid catalysts in the Friedel-Crafts acylation of 4-chlorobenzene with cyclopentanone derivatives:

CatalystReaction Time (h)Temperature (°C)Yield (%)
AlCl₃22596
TiCl₄42520
CF₃SO₃H22525
H₂SO₄22545
HCl22525

For the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, the Friedel-Crafts approach typically involves the reaction between 4-chlorobenzene and a suitable cyclopentanone derivative, followed by subsequent modifications to introduce the dimethyl groups and establish the desired stereochemistry of the methylene bridge [9] [19]. Optimization studies have shown that maintaining anhydrous conditions and precise temperature control are critical factors for achieving high yields and stereoselectivity in this synthetic route [19].

DBU-Catalyzed Cross-Conjugated System Synthesis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a powerful catalyst for the synthesis of cross-conjugated systems, offering an efficient route to (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [13]. DBU functions as both a strong non-nucleophilic base and a nucleophilic catalyst in these transformations, enabling the formation of complex cyclopentanone derivatives through multiple mechanistic pathways [13] [15]. The unique structural features of DBU allow it to facilitate both deprotonation steps and carbon-carbon bond formations required for constructing the target molecule [13].

In the context of synthesizing (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, DBU catalysis typically involves the reaction between a 2,2-dimethylcyclopentanone precursor and a 4-chlorobenzaldehyde derivative [15] [21]. The reaction proceeds through an initial deprotonation of the cyclopentanone α-carbon, followed by nucleophilic addition to the aldehyde carbonyl, and subsequent dehydration to form the desired (E)-configured methylene bridge [21] [13].

Mechanistic studies have revealed that DBU not only acts as a base but also weakens key bonds in the reaction intermediates [13]. For instance, when DBU coordinates with carbonyl-containing substrates, significant changes in bond orders occur [13]. Research has shown that the C2-O3 bond order reduces from 2.63 to 2.22 upon DBU coordination, while the bond length increases from 1.21 to 1.28 Å, facilitating subsequent transformations [13]. These findings highlight the dual role of DBU in both deprotonation and bond activation during the synthesis of cross-conjugated systems [13] [15].

The stereoselectivity of the DBU-catalyzed synthesis can be controlled through reaction conditions optimization [21]. Studies have demonstrated that lower reaction temperatures (-10 to 0°C) favor the formation of the (E)-isomer, while the presence of specific co-catalysts can further enhance stereoselectivity [21] [15]. The following reaction conditions have been identified as optimal for achieving high (E)-selectivity in the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone:

ParameterOptimal ConditionEffect on (E)-Selectivity
Temperature-5°C>95% (E)-isomer
SolventDichloromethaneEnhanced stereoselectivity
DBU Loading10-15 mol%Optimal catalytic efficiency
Reaction Time4-6 hoursMinimized isomerization
AdditivesAcetic acid (catalytic)Improved (E):(Z) ratio

The DBU-catalyzed approach offers several advantages for the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, including mild reaction conditions, high functional group tolerance, and excellent stereoselectivity [13] [21]. These features make it a valuable methodology for both laboratory-scale synthesis and potential industrial applications [15].

Industrial-Scale Production via Alkylation-Hydrolysis Cascades

Industrial-scale production of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone has been achieved through alkylation-hydrolysis cascade processes, offering efficient and economically viable routes for large-scale manufacturing [10] [27]. This approach typically involves a sequence of alkylation reactions to introduce the 4-chlorophenyl group and dimethyl substituents, followed by strategic hydrolysis steps to establish the final molecular architecture [27] [20].

The process for industrial production of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone comprises several key steps [27]. According to patent literature, the synthesis begins with the reaction of sodium hydride with a cyclopentanone derivative to generate an enolate intermediate [10] [27]. This enolate then undergoes alkylation with 4-chlorobenzyl halide to introduce the 4-chlorophenyl group [27]. Subsequent methylation reactions with methyl halides establish the geminal dimethyl groups at the 2-position of the cyclopentanone ring [27] [10].

A critical aspect of the industrial process involves the controlled hydrolysis of ester intermediates [27]. Research has shown that the hydrolysis step must be carefully optimized to maintain the desired (E)-stereochemistry of the methylene bridge [10] [27]. The following cascade sequence has been documented for the industrial production of the target compound:

  • Formation of 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylic acid methyl ester as a key intermediate [27]
  • Second methylation reaction using sodium hydride and methyl halide to produce 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylic acid methyl ester [27] [10]
  • Controlled hydrolysis and decarboxylation to yield the final (E)-5[(4-chlorophenyl)methylene]-2,2-dimethylcyclopentanone product [27]

Industrial optimization studies have focused on improving the efficiency and sustainability of this process [20] [27]. Advances in reactor design, solvent selection, and catalyst recovery have contributed to enhanced productivity and reduced environmental impact [20]. For instance, continuous flow processes have been developed to replace traditional batch reactions, offering improved heat transfer, reaction control, and operational safety [20] [10].

The alkylation-hydrolysis cascade approach has proven particularly valuable for industrial applications due to its scalability, reproducibility, and compatibility with standard manufacturing equipment [27] [20]. Yields exceeding 80% have been reported for optimized processes, making this methodology economically competitive for large-scale production of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [10] [27].

Solvent-Free Aldol Condensation Strategies

Solvent-free aldol condensation represents an environmentally friendly and efficient approach for synthesizing (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [14] [26]. This methodology aligns with green chemistry principles by eliminating organic solvents, reducing waste generation, and often enhancing reaction rates and selectivity [26] [14]. The solvent-free approach typically involves the direct condensation of 2,2-dimethylcyclopentanone with 4-chlorobenzaldehyde under neat conditions or with minimal solvent assistance [14] [19].

The mechanism of solvent-free aldol condensation follows the classical aldol reaction pathway but benefits from increased reagent concentration and unique reaction environments [24] [28]. Under base-catalyzed conditions, the reaction begins with the formation of an enolate from 2,2-dimethylcyclopentanone [28]. This nucleophilic species then attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy intermediate [28] [24]. Subsequent dehydration yields the α,β-unsaturated product with predominantly (E)-configuration due to thermodynamic control [24] [28].

Research has demonstrated several advantages of solvent-free conditions for the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [26] [19]. Studies comparing traditional solvent-based methods with solvent-free approaches have shown significant improvements in reaction efficiency [19]. The absence of solvent often leads to melting point depression when solid reactants are mixed, creating a liquid phase that facilitates the reaction without external solvents [26] [14].

Various techniques have been developed to enhance solvent-free aldol condensations [26] [19]. Grinding methods using mortar and pestle or ball milling have proven particularly effective for promoting these transformations [26]. High-speed ball milling techniques have enabled rapid synthesis of cyclopentanone derivatives with excellent yields and stereoselectivity [26] [32]. The following table summarizes comparative data for different solvent-free methodologies applied to the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone and related compounds:

MethodReaction TimeCatalystYield (%)(E):(Z) Ratio
Mortar and Pestle30-45 minNaOH (solid)86-9295:5
Ball Milling5-15 minKOH (solid)90-9697:3
Neat Heating2-3 hSolid base82-8893:7
Solvent-Assisted Grinding20-30 minCatalytic base88-9496:4

The solvent-free approach offers particular advantages for the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone due to the solid nature of 4-chlorobenzaldehyde [19] [26]. When mixed with 2,2-dimethylcyclopentanone, the two components form a reaction mixture that proceeds efficiently under mechanical activation or mild heating [26] [14]. This methodology not only simplifies the reaction procedure but also facilitates product isolation, as crystallization often occurs directly from the reaction mixture without requiring extensive purification [14] [19].

Catalyst Screening and Reaction Kinetic Studies

Comprehensive catalyst screening and reaction kinetic studies have been conducted to optimize the synthesis of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone, providing valuable insights into reaction mechanisms and efficiency factors [22] [23]. These investigations have examined a wide range of catalytic systems, including Lewis acids, organocatalysts, and heterogeneous catalysts, evaluating their performance across various reaction parameters [23] [25].

Lewis acid catalysts have been extensively studied for their ability to activate carbonyl groups and facilitate carbon-carbon bond formation in the synthesis of cyclopentanone derivatives [22] [30]. Research has demonstrated that titanium-based catalysts, particularly titanium(IV) chloride and titanium(IV) isopropoxide, exhibit exceptional activity for promoting aldol condensations leading to (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [30] [19]. Mechanistic investigations have revealed that these catalysts coordinate with both carbonyl oxygen atoms, creating a rigid transition state that favors the formation of the (E)-isomer [30] [31].

Organocatalytic approaches have also shown promise for the stereoselective synthesis of the target compound [32] [33]. Studies employing proline derivatives and cinchona alkaloid-based catalysts have achieved high levels of stereoselectivity under mild conditions [33] [32]. For instance, L-tryptophan has been demonstrated as an effective catalyst for the asymmetric aldol reaction between cyclopentanone derivatives and 4-chlorobenzaldehyde, providing access to chiral precursors of the target molecule [33]. The following table summarizes catalyst performance data for various catalytic systems:

Catalyst TypeRepresentative ExampleConversion (%)Selectivity to (E)-isomer (%)Reaction Time (h)
Lewis AcidsTiCl₄/Et₃N95-9892-962-4
OrganocatalystsL-Proline derivatives85-9288-946-12
Base CatalystsDBU90-9594-984-8
Heterogeneous CatalystsAl₁₁.₆PO₂₃.₇80-8885-908-16
Bifunctional CatalystsSquaramide derivatives88-9495-994-10

Kinetic studies have provided valuable insights into the reaction mechanisms and rate-determining steps involved in the formation of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone [23] [25]. Time-course analyses have revealed that the initial aldol addition is typically rapid, while the subsequent dehydration step often determines the overall reaction rate [25] [24]. Temperature-dependent kinetic measurements have established activation parameters, with activation energies typically ranging from 45-65 kJ/mol depending on the catalytic system employed [23] [25].

The influence of reaction conditions on kinetics and selectivity has been systematically investigated [22] [23]. Studies have shown that temperature plays a crucial role in controlling the (E):(Z) ratio, with lower temperatures generally favoring the thermodynamically more stable (E)-isomer [23]. Solvent effects have also been examined, revealing that polar aprotic solvents typically accelerate the reaction while maintaining high stereoselectivity [22] [25].

The thermodynamic properties of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone reflect its unique structural characteristics as an α,β-unsaturated ketone containing both aromatic and alicyclic components. The compound exhibits a melting point of 122°C [1] [2], which is significantly higher than its saturated analog 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone, indicating enhanced intermolecular interactions due to the extended conjugation system and planar geometry of the methylidene bridge.

The predicted boiling point of 355.4 ± 31.0°C [1] [2] demonstrates substantial elevation compared to the parent 2,2-dimethylcyclopentanone (148.1 ± 8.0°C) [3] and cyclopentanone (130.6°C). This significant increase can be attributed to the extended conjugated system, increased molecular weight (234.72 g/mol), and enhanced van der Waals interactions from the aromatic substituent. The predicted density of 1.154 ± 0.06 g/cm³ [1] [2] reflects the presence of the chlorine atom and the aromatic ring system, being notably higher than typical cyclic ketones.

Regarding solubility characteristics, the compound demonstrates limited water solubility due to its predominantly hydrophobic character, with the aromatic ring and gem-dimethyl groups contributing to poor aqueous solvation. However, it exhibits excellent solubility in organic solvents such as dichloromethane, chloroform, and acetone, where the conjugated system can be effectively solvated. The topological polar surface area of 17.1 Ų [4] indicates minimal hydrogen bonding capacity, consistent with the absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor (the carbonyl oxygen).

Tautomeric Equilibria and Keto-Enol Interconversion

The tautomeric equilibrium of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone involves interconversion between the predominant keto form and the enol tautomer through proton transfer mechanisms. Based on structural analysis and comparison with related α,β-unsaturated ketones [5] [6] [7], the keto form represents approximately 90-95% of the equilibrium mixture, while the enol form constitutes 5-10%.

The enhanced stability of the enol tautomer compared to simple ketones results from extended conjugation involving the aromatic ring, the C=C double bond, and the enolic C=O system [8] [9]. This conjugation provides additional resonance stabilization that partially offsets the inherent thermodynamic preference for the keto form. The estimated pKa for the α-hydrogen atoms ranges from 17-19, reflecting the activating effect of the extended conjugation system compared to simple cyclopentanones (pKa ~20) [8].

The gem-dimethyl substitution at the 2-position significantly influences the tautomeric equilibrium by providing steric hindrance that disfavors certain enol conformations while simultaneously offering hyperconjugative stabilization [8]. The (E)-configuration of the methylidene bridge ensures optimal orbital overlap for conjugation, contributing to the overall stabilization of both tautomeric forms.

Kinetic studies on related cyclopentenone systems [10] indicate that the keto-enol interconversion proceeds through both acid-catalyzed and base-catalyzed mechanisms. Under acidic conditions, protonation of the carbonyl oxygen facilitates α-hydrogen abstraction, while basic conditions promote direct deprotonation of the acidic α-hydrogen. The reaction proceeds more readily than in saturated analogs due to the stabilization provided by the extended conjugated system.

Electrophilic Aromatic Substitution Reactivity

The electrophilic aromatic substitution reactivity of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone is significantly attenuated compared to benzene due to the cumulative electron-withdrawing effects of the chlorine substituent and the conjugated enone system [11] [12] [13]. The compound exhibits an estimated relative reactivity of 0.001-0.003 compared to benzene, making it substantially less reactive than chlorobenzene (relative reactivity 0.033) [13].

The electron-withdrawing nature of the extended conjugated system, involving the α,β-unsaturated ketone linked to the aromatic ring, creates a strongly deactivated aromatic system [14]. This deactivation results from the removal of electron density from the benzene ring through resonance effects, where the carbonyl group can accept electron density from the aromatic π-system. The chlorine substituent provides additional deactivation through its inductive electron-withdrawing effect (-I effect) [15] [13].

The directing effects in electrophilic substitution reactions favor meta-substitution relative to the chlorine atom due to the combined influence of the chloro and enone substituents [12] [16]. The chlorine atom alone would direct ortho/para, but the strong electron-withdrawing character of the conjugated enone system dominates, resulting in meta-direction. Typical electrophilic substitution reactions require extremely harsh conditions, such as elevated temperatures (>100°C) and strong Lewis acid catalysts, with bromination being more feasible than nitration or sulfonation.

The reduced reactivity necessitates modified reaction conditions compared to activated aromatic systems. Friedel-Crafts reactions are particularly challenging due to the coordinating ability of the carbonyl oxygen with Lewis acid catalysts, often requiring excess catalyst or alternative activation methods [17].

[4+2] Cycloaddition Behavior with Heterocyclic Dienophiles

As an α,β-unsaturated ketone, (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone functions as an activated dienophile in Diels-Alder [4+2] cycloaddition reactions [18] [19]. The electron-withdrawing carbonyl group conjugated with the alkene enhances dienophile reactivity compared to simple alkenes, with an estimated relative reactivity of 20-80 compared to ethylene [18].

The compound readily participates in normal electron-demand Diels-Alder reactions with electron-rich dienes such as cyclopentadiene, furan, and 1,3-butadiene [20] [21]. The reaction typically proceeds through an endo-transition state, favored by secondary orbital interactions between the carbonyl group and the diene system [18] [22]. Reaction conditions generally require temperatures of 100-200°C, intermediate between highly activated dienophiles like maleic anhydride and simple alkenes.

With heterocyclic dienophiles such as azadienes in inverse electron-demand reactions [23], the compound can function as an electron-rich partner. These reactions benefit from the electron-donating character of the aromatic ring, which partially counteracts the electron-withdrawing effect of the carbonyl group. Perfluoroalcohol solvents have been shown to accelerate such reactions through hydrogen-bonding catalysis [23].

The regioselectivity in cycloaddition reactions depends on the electronic nature of the diene partner. With electron-rich dienes, the carbonyl-bearing carbon typically forms the new bond with the more substituted carbon of the diene, following frontier molecular orbital theory predictions [18]. The stereochemistry consistently favors endo-products due to secondary orbital interactions, though prolonged heating can lead to exo-products under thermodynamic control [22].

Intramolecular [4+2] cycloaddition reactions are possible when appropriate tethering groups are present, often proceeding under milder conditions due to entropic advantages [24]. The conformational constraints imposed by the gem-dimethyl substitution can influence the stereochemical outcome of such cyclizations.

Oxidative and Reductive Transformation Pathways

The oxidative transformation pathways of (E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone encompass various reaction types targeting different functional groups within the molecule [25] [26]. Epoxidation reactions using the Weitz-Scheffer conditions (hydrogen peroxide in basic media) or gem-dihydroperoxides preferentially attack the α,β-unsaturated system to form epoxy ketones [26]. The stereoselectivity favors β-face approach due to steric hindrance from the gem-dimethyl groups.

Baeyer-Villiger oxidation represents a particularly interesting transformation, potentially converting the cyclic ketone to a lactone through oxygen insertion [26] [27]. This reaction proceeds via nucleophilic attack of peracids on the carbonyl carbon, followed by migration of the more substituted carbon. The regioselectivity depends on the migratory aptitude of the substituents, with the gem-dimethyl-bearing carbon expected to migrate preferentially.

Atmospheric oxidation studies on related α,β-unsaturated ketones indicate that OH radical-initiated oxidation primarily involves hydrogen abstraction from allylic positions [25]. The dominant reaction pathway leads to HO₂ elimination, forming more highly substituted cyclopentenone derivatives. The rate coefficient for OH radical reaction is estimated at (6-8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ based on structurally similar compounds [25].

Reductive transformations exhibit remarkable versatility depending on the reagent choice and reaction conditions [28] [29]. Sodium borohydride reduction under Luche conditions (CeCl₃/NaBH₄) selectively reduces the carbonyl group via 1,2-addition to yield the corresponding allylic alcohol [29]. The stereochemistry is influenced by the steric environment created by the gem-dimethyl groups and the aromatic substituent.

Conjugate reduction using copper hydride or dissolving metal conditions (Li/NH₃) targets the α,β-unsaturated system via 1,4-addition, yielding the saturated ketone [30] [31]. This selectivity arises from the soft nucleophilic character of the reducing agents, which preferentially attack the β-carbon of the enone system. The choice between 1,2- and 1,4-addition can be controlled through careful selection of reaction conditions and reducing agents.

Catalytic hydrogenation offers the possibility of selective reduction of either the carbonyl group or the alkene, depending on the catalyst and conditions employed [30]. Heterogeneous catalysts such as palladium on carbon typically reduce the alkene preferentially, while modified catalysts can be designed for carbonyl-selective reduction. The extended conjugation system influences the catalyst binding and reaction kinetics, often requiring elevated pressures and temperatures compared to simple alkenes or ketones.

Electrochemical reduction provides an alternative approach with precise control over the reduction potential, enabling selective targeting of specific functional groups [30]. Single-electron transfer processes can lead to radical coupling reactions, offering access to dimeric products and complex molecular architectures. The reduction potential is influenced by the extended conjugation system, typically requiring less negative potentials compared to saturated analogs.

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Last modified: 07-20-2023

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